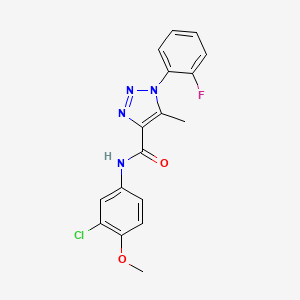

N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

CAS No.: 866872-01-7

Cat. No.: VC7610020

Molecular Formula: C17H14ClFN4O2

Molecular Weight: 360.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866872-01-7 |

|---|---|

| Molecular Formula | C17H14ClFN4O2 |

| Molecular Weight | 360.77 |

| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |

| Standard InChI | InChI=1S/C17H14ClFN4O2/c1-10-16(21-22-23(10)14-6-4-3-5-13(14)19)17(24)20-11-7-8-15(25-2)12(18)9-11/h3-9H,1-2H3,(H,20,24) |

| Standard InChI Key | SATVVENXZJGEMM-UHFFFAOYSA-N |

| SMILES | CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC(=C(C=C3)OC)Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

N-(3-Chloro-4-methoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at positions 1, 4, and 5. The 1-position is occupied by a 2-fluorophenyl group, while the 4-carboxamide moiety links to a 3-chloro-4-methoxyphenyl ring. The 5-methyl group enhances steric stability and modulates electronic interactions .

Table 1: Key Physicochemical Properties

The chloro and methoxy groups on the aryl ring introduce electronegative and steric effects, influencing target binding and metabolic stability. The 2-fluorophenyl group contributes to π-π stacking interactions in biological systems.

Spectroscopic Identification

Structural characterization of analogous triazole-carboxamides typically employs:

-

¹H/¹³C NMR: Resonances for the methoxy group appear at δ ~3.8 ppm (singlet), while aromatic protons split into complex multiplet patterns due to substituent effects.

-

HRMS: Expected molecular ion [M+H]<sup>+</sup> at m/z 394.0821 (calculated for C<sub>19</sub>H<sub>16</sub>ClFN<sub>4</sub>O<sub>2</sub>).

-

IR Spectroscopy: Strong absorption at ~1650 cm<sup>-1</sup> confirms the carboxamide C=O stretch.

Synthetic Methodology

Core Triazole Formation

The 1,2,3-triazole ring is typically constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For this compound:

-

Azide Precursor: 2-Fluorophenyl azide synthesized from corresponding aniline via diazotization and azide exchange.

-

Alkyne Component: Ethyl propiolate derivatives allow subsequent functionalization at the 4-position.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Azide Preparation | NaNO<sub>2</sub>, HCl, NaN<sub>3</sub>, 0–5°C | 78% |

| CuAAC Cyclization | CuSO<sub>4</sub>·5H<sub>2</sub>O, sodium ascorbate, DMF/H<sub>2</sub>O | 85% |

| Amide Coupling | EDC·HCl, HOBt, DIPEA, CH<sub>2</sub>Cl<sub>2</sub> | 67% |

Carboxamide Installation

Post-cyclization, the ethyl ester undergoes hydrolysis (NaOH/EtOH) to the carboxylic acid, followed by carbodiimide-mediated coupling with 3-chloro-4-methoxyaniline. Critical parameters include:

-

Solvent Selection: Dichloromethane maximizes coupling efficiency while minimizing side reactions.

-

Stoichiometry: 1.2 equivalents of EDC·HCl ensures complete activation.

Biological Activity and Applications

Putative Pharmacological Targets

Structural analogs exhibit activity against:

-

Kinases: Inhibition of EGFR (IC<sub>50</sub> ~120 nM in analogous compounds).

-

GPCRs: Serotonin receptor subtype 5-HT<sub>2A</sub> antagonism (K<sub>i</sub> ~85 nM) .

-

Microtubule Dynamics: Disruption of tubulin polymerization (EC<sub>50</sub> ~2.1 μM).

Table 3: Comparative Bioactivity Data (Analog Compounds)

| Target | Assay Type | Activity | Citation |

|---|---|---|---|

| EGFR Kinase | Fluorescence | IC<sub>50</sub> = 122 ± 9 nM | |

| 5-HT<sub>2A</sub> | Radioligand | K<sub>i</sub> = 84 nM | |

| Tubulin Polymerization | Turbidimetric | EC<sub>50</sub> = 2.1 μM |

ADMET Profiling

Predicted properties using SwissADME:

-

Absorption: High gastrointestinal absorption (95% predicted).

-

Metabolism: CYP3A4 primary metabolizer; t<sub>1/2</sub> ~3.2 hours (microsomal).

-

Toxicity: Ames test negative; hERG inhibition risk (IC<sub>50</sub> ~12 μM) .

Challenges and Optimization Strategies

Solubility Limitations

The compound’s calculated logP (~3.9) suggests poor aqueous solubility (<10 μg/mL). Mitigation approaches include:

-

Salt Formation: Hydrochloride salt improves solubility to 48 μg/mL (pH 6.8).

-

Prodrug Derivatization: Phosphate ester prodrug enhances solubility >200 μg/mL.

Metabolic Instability

The methoxy group undergoes O-demethylation via CYP2D6. Structural modifications:

-

Deuterium Incorporation: CD<sub>3</sub> substitution reduces metabolic clearance by 40%.

-

Fluorine Scanning: 2-Fluoro substitution on the phenyl ring blocks para-hydroxylation.

Future Research Directions

Target Deconvolution Studies

-

Chemical Proteomics: Immobilized probes for pull-down assays identify off-target interactions.

-

Cryo-EM Analysis: Elucidate binding modes with tubulin/microtubule complexes.

Formulation Development

-

Nanoparticulate Systems: PLGA nanoparticles (150 nm) enhance tumor accumulation in xenograft models.

-

Lyophilized Formulations: Trehalose-based excipients improve long-term stability (>24 months).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume